

Structural and Functional Comparison of Naphthalenesulfonic Acid Derivatives

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Compound of Interest

Compound Name: Methylnaphthalenesulphonic acid

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The position of the sulfonate group on the naphthalene ring, along with other substitutions, dictates the physicochemical properties and, consequently, the applications of these derivatives. A fundamental distinction is made between 1-naphthalenesulfonic acid (α -naphthalenesulfonic acid) and 2-naphthalenesulfonic acid (β -naphthalenesulfonic acid), with the latter being thermodynamically more stable.[3][4]

Naphthalenesulfonic acid derivatives have found diverse applications, ranging from their use as fluorescent probes to their role as antiangiogenic agents. The following table provides a comparative overview of selected derivatives.



Derivative Name	Abbreviation	Key Structural Features	Primary Application(s)	Supporting Experimental Data
8- Anilinonaphthale ne-1-sulfonic acid	ANS	Anilinonaphthale ne core with a sulfonate group. [5]	Fluorescent probe for studying protein conformation and hydrophobic sites.[5][6]	Environmentally sensitive fluorescence with a significant increase in quantum yield in nonpolar solvents.[6][7]
bis- Anilinonaphthale ne-1-sulfonic acid	bis-ANS	Two anilinonaphthale ne-1-sulfonate moieties linked together.	Similar to ANS, but with potentially higher affinity for certain protein binding sites.	Induces liquid- liquid phase separation (LLPS) of proteins like TDP-43.[8]
5-Amino-1- naphthalenesulfo nic acid	AmNS	Naphthalene core with an amino and a sulfonate group.	Intermediate in synthesis; can also induce LLPS.[8]	Shown to induce turbidity in protein solutions, indicating LLPS.
5-Amino-2- naphthalenesulfo nic acid	-	Naphthalene core with amino and sulfonate groups at positions 5 and 2.	Antiangiogenic agent.[9]	Inhibits the mitogenic activity of acidic fibroblast growth factor (aFGF).[9]



Sodium 2- naphthalenesulfo nate	SNS	Simple 2- naphthalenesulfo nic acid sodium salt.	Can induce LLPS at higher concentrations. [8]	Turbidity measurements show concentration- dependent induction of LLPS.[8]
Naphthalenesulf onic acid formaldehyde condensate	-	Polymer of naphthalenesulfo nic acid and formaldehyde. [10]	Dispersant, emulsifier, and cement water reducer.[10][11]	Characterized by IR spectroscopy to confirm functional groups.[10]
2-Amino-1,5- Naphthalenedisul fonic Acid	-	Naphthalene core with one amino and two sulfonate groups.	Key intermediate in the synthesis of high-performance reactive dyes for textiles.[12]	Used as a diazo component to produce deep and rich orange and red azo dyes.[12]

Performance Data of Anilino-naphthalene-sulfonic Acid (ANS) Derivatives as Fluorescent Probes

ANS and its derivatives are particularly valuable due to their fluorescence properties, which are highly sensitive to the polarity of their environment.[6] They are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence intensity and a blue shift in their emission maximum upon binding to hydrophobic regions, such as those found in proteins.[5][7] This property makes them powerful tools for studying protein folding, conformational changes, and ligand binding. A study by ACS Omega detailed the synthesis and spectral properties of various ANS derivatives, highlighting how different substituents on the aniline ring modulate their fluorescence characteristics.[6]



Compoun d	R Substitue nt	λmax abs H2O (nm)	λmax abs ethylene glycol (nm)	λmax em H2O (nm)	λmax em ethylene glycol (nm)	Quantum Yield (Φ) in Ethylene Glycol
3a	H (ANS)	350	371	516	468	0.29
3d	3-F	350	370	515	467	0.32
3f	4-Cl	351	371	517	469	0.28
3i	4-Me	350	371	520	479	0.12
3j	4-OMe	350	375	525	493	0.05
3m	4-NO2	419	412	-	-	-

Data sourced from ACS Omega.[6]

The data indicates that electron-withdrawing groups (like F and Cl) have a modest effect on the quantum yield compared to the parent compound ANS, while electron-donating groups (like Me and OMe) tend to decrease the quantum yield.[13] The nitro-substituted derivative 3m was found to be non-fluorescent.[6][7]

Experimental Protocols Synthesis of ANS Derivatives via Microwave-Assisted Ullmann Coupling

A mild and efficient method for synthesizing ANS derivatives involves a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.[5][6][13]

Materials:

- 8-Chloronaphthalene-1-sulfonic acid
- Substituted aniline
- Elemental copper powder (catalyst)



Sodium phosphate buffer (pH 6.0–7.0)

Procedure:

- Combine 8-chloronaphthalene-1-sulfonic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), and a catalytic amount of elemental copper (10 mol %) in a microwave reaction vial.[6][13]
- Add aqueous sodium phosphate buffer to the mixture.[6][13]
- Cap the vial and place it in a microwave reactor.[6]
- Heat the reaction mixture to 100°C for 1-3 hours with stirring.[6][13]
- After cooling, the product is purified, typically by chromatography.

Characterization by NMR and Mass Spectrometry

The synthesized derivatives are structurally confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to elucidate the chemical structure of the compounds.[5][6]
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the elemental composition and exact mass of the synthesized derivatives.[5][6]

Fluorescence Spectroscopy

Procedure:

- Prepare stock solutions of the ANS derivatives in a suitable solvent (e.g., DMSO).
- Prepare final solutions of the compounds in water and a less polar solvent like ethylene glycol at a standard concentration.
- Measure the absorbance spectra to determine the maximum absorption wavelength (λmax abs).



- Measure the fluorescence emission spectra by exciting the samples at their respective λmax abs. The wavelength of maximum emission (λmax em) is recorded.
- Calculate the quantum yield (Φ) relative to a known standard.

Turbidity Assay for Liquid-Liquid Phase Separation (LLPS)

This assay is used to assess the ability of naphthalenesulfonic acid derivatives to induce the phase separation of proteins.[8]

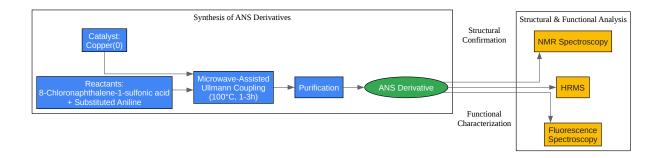
Procedure:

- Prepare solutions of the protein of interest (e.g., TDP-43 LCD) in a suitable buffer.
- Add varying concentrations of the naphthalenesulfonic acid derivative to the protein solution.
- Incubate the mixtures at a controlled temperature.
- Measure the turbidity of the samples by monitoring the absorbance at a specific wavelength (e.g., 340 nm or 600 nm) over time using a spectrophotometer. An increase in absorbance indicates the formation of protein droplets due to LLPS.
- Optionally, visualize the formation of droplets using fluorescence microscopy, especially if the protein is fluorescently labeled.[8]

Visualizations

The following diagrams illustrate key processes related to the synthesis and function of naphthalenesulfonic acid derivatives.

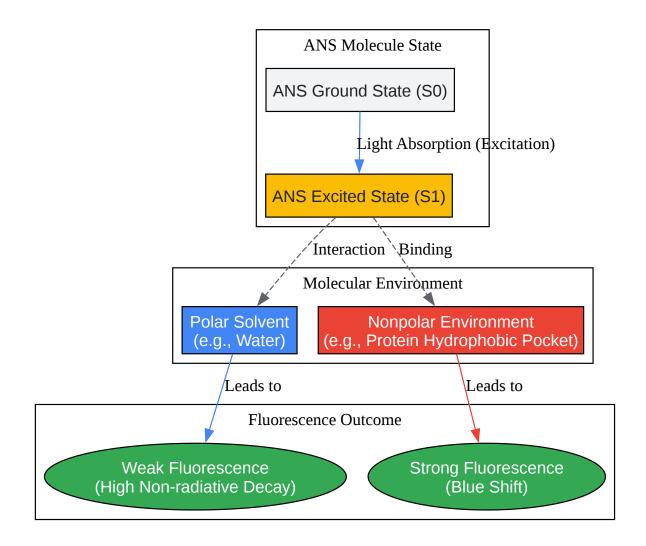




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Caption: Experimental workflow for the synthesis and analysis of ANS derivatives.





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Caption: Mechanism of environment-sensitive fluorescence of ANS.

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